2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate
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Overview
Description
2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate is a synthetic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with pentylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- 2-Oxo-2H-chromene-3-carbonitriles
- Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
Uniqueness
2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentylamino group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
[2-oxo-2-(pentylamino)ethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-2-3-6-9-18-16(19)12-22-17(20)14-10-13-7-4-5-8-15(13)21-11-14/h4-5,7-8,10H,2-3,6,9,11-12H2,1H3,(H,18,19) |
InChI Key |
OSQRHPBHTYZEBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)COC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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